molecular formula C7H8N2O3 B13905997 Methyl 2-amino-6-hydroxynicotinate

Methyl 2-amino-6-hydroxynicotinate

Cat. No.: B13905997
M. Wt: 168.15 g/mol
InChI Key: PQVPBCWFTDKMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-6-hydroxynicotinate is a high-purity chemical intermediate intended for research applications. This compound features a multi-functional pyridine ring, presenting both an amino and a hydroxy group, which makes it a valuable scaffold for synthetic organic chemistry and pharmaceutical research. Researchers can utilize this compound in the development of novel heterocyclic compounds . Its structural features are similar to those of other methyl nicotinate derivatives, which are known to be key intermediates in various chemical and biological processes . For example, hydroxynicotinate derivatives are of interest in studying bacterial degradation pathways of nicotinic acid and can appear in metabolomic studies of fermented products . Disclaimer and Important Notice: The specific applications, pharmacological, and toxicological data for this compound have not been fully characterized. The information provided is based on its molecular structure and the general properties of analogous compounds. This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals, and it must not be used as a food additive or cosmetic ingredient. Researchers should handle this and all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 2-amino-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H3,8,9,10)

InChI Key

PQVPBCWFTDKMPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=O)C=C1)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-amino-6-hydroxynicotinate typically involves:

  • Introduction of the amino group at the 2-position.
  • Introduction or retention of the hydroxyl group at the 6-position.
  • Esterification of the carboxylic acid group to form the methyl ester.

These transformations are often carried out sequentially or in a one-pot synthesis, depending on the starting materials and reaction conditions.

Preparation from 2-Chloro-3-Cyano-6-Methylpyridine via Ammonia Reaction and Hydrolysis

A well-documented method involves the reaction of 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia to generate intermediates that are subsequently hydrolyzed and esterified to yield the target compound.

Key Data Table from the Patent Example

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 2-chloro-3-cyano-6-methylpyridine + NH3(aq) 20–30% 170 (autoclave) 7–15 hours Intermediate obtained Formation of 2-amino-6-methylnicotinamide
2 Removal of NH3 by pressure reduction Room temp - - Prepares for base hydrolysis
3 NaOH or KOH (1–4 equiv) 80–100 2–5 hours - Hydrolysis of amide to acid
4 Acidification with HCl to pH 4–5 Room temp - - Precipitation of amino acid
5 Filtration, washing, drying Room temp - 94% (acid) High purity isolation

Esterification to Methyl Ester

While the patent primarily focuses on the acid intermediate, this compound requires esterification of the carboxylic acid group. This is typically achieved by:

  • Refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid for extended periods (e.g., 24–48 hours) to form the methyl ester.

  • Neutralization and purification steps follow to isolate the methyl ester.

This esterification step is standard in nicotinic acid derivatives and ensures the formation of this compound.

Alternative Methods: Microwave and Flow Chemistry Approaches

Recent advances have introduced microwave-assisted and flow reaction technologies to improve regioselectivity and purity in the synthesis of related nicotinate derivatives such as methyl 2-amino-6-methoxynicotinate, which shares structural similarity with this compound.

Although these methods focus on methoxy rather than hydroxy substitution at the 6-position, the strategies are adaptable to hydroxylated derivatives and represent cutting-edge synthetic technology.

Spectroscopic Characterization and Purity Assessment

Extensive NMR and mass spectrometry analyses have been employed to confirm the structure and purity of nicotinic acid derivatives, including this compound analogs.

  • 1H NMR data provide characteristic chemical shifts for amino, hydroxyl, and aromatic protons, aiding in confirming substitution patterns.

  • Mass spectrometry confirms molecular weights and fragmentation patterns consistent with the target compound.

Tables compiling chemical shifts for related pyridones and methylated derivatives are available in the literature and support the structural assignments.

Summary Table: Preparation Methods Overview

Methodology Starting Material Key Reagents/Conditions Yield (%) Advantages References
Aqueous ammonia reaction + base hydrolysis 2-chloro-3-cyano-6-methylpyridine NH3 (20–30%), NaOH/KOH, 120–180°C, 2–10 h 94% (acid intermediate), 38.5% overall High purity, scalable industrial method
Microwave-assisted methoxylation + flow hydrogenation (analogous method) Nicotinic acid derivatives Microwave irradiation, flow hydrogenation Improved regioselectivity and purity Efficient, modern synthetic approach
Esterification of acid intermediate 2-amino-6-hydroxynicotinic acid Methanol, acid catalyst, reflux Typically high (not specified) Standard esterification step

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-oxo-1H-pyridine-3-carboxylate undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form different pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Methyl 2-amino-6-oxo-1H-pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-oxo-1H-pyridine-3-carboxylate involves its interaction with various molecular targets. The amino and keto groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position 2 / 6) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -NH₂ / -OH C₈H₈N₂O₃ 180.16 High polarity due to -OH; likely soluble in polar solvents. Predicted hydrogen-bonding interactions.
Methyl 2-amino-6-methoxynicotinate -NH₂ / -OCH₃ C₈H₁₀N₂O₃ 182.18 Reduced polarity compared to -OH; 95% purity reported. Enhanced lipophilicity suitable for membrane permeability .
Methyl 2-amino-6-(trifluoromethyl)nicotinate -NH₂ / -CF₃ C₈H₆F₃N₂O₂ 234.14 Strong electron-withdrawing -CF₃ group; increases metabolic stability and alters electronic density on the ring .
Methyl 6-chloronicotinate -H / -Cl C₇H₆ClNO₂ 171.58 Chlorine substituent enhances electrophilicity; used as an intermediate in synthetic chemistry .

Spectroscopic and Computational Data

  • Methyl 6-(hydroxy(phenyl)methyl)nicotinate : Molecular weight 243.26 g/mol; SMILES string highlights a bulky benzyl alcohol substituent, which may sterically hinder interactions in biological systems .

Biological Activity

Methyl 2-amino-6-hydroxynicotinate (M2A6HN) is a derivative of nicotinic acid that exhibits significant biological activity, particularly in the context of metabolic pathways and enzyme interactions. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C7H8N2O3C_7H_8N_2O_3 and a molecular weight of approximately 168.15 g/mol. The compound features a pyridine ring with an amino group and a hydroxyl group positioned at specific locations, contributing to its unique reactivity and biological interactions.

M2A6HN primarily functions through its interaction with various enzymes and receptors:

  • Enzyme Inhibition : It has been shown to act as an enzyme inhibitor by binding to the active sites of specific enzymes, thus preventing substrate binding and subsequent catalytic activity. Notably, it interacts with enzymes involved in nicotinic acid metabolism, such as 6-hydroxynicotinate 3-monooxygenase , influencing both microbial and mammalian systems.
  • Receptor Binding : The compound may also modulate signal transduction pathways by interacting with cellular receptors, which can lead to various biological effects.

Biological Activity

The biological activities of M2A6HN are diverse and include:

Study on Nicotinate Catabolism

A study focused on the catabolism of nicotinate by Eubacterium barkeri revealed the involvement of several enzymes that could potentially interact with M2A6HN. The metabolic pathway identified includes key enzymes such as nicotinate dehydrogenase and 6-hydroxynicotinate reductase, which are crucial for understanding how M2A6HN may influence microbial degradation processes .

Antioxidant and Antiproliferative Assessment

Research on related phenolic compounds has shown promising results regarding their antioxidant capacity and ability to inhibit cancer cell proliferation. These findings provide a framework for investigating M2A6HN's potential effects in similar assays .

Comparative Analysis

The following table summarizes the biological activities of M2A6HN compared to similar compounds:

Compound NameBiological ActivityUnique Features
This compound Enzyme inhibition, potential antioxidant propertiesUnique amino and hydroxyl groups
Methyl nicotinate Muscle pain reliefUsed topically for analgesic effects
6-Hydroxynicotinic acid Important in metabolic studiesHydroxylated form of nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.